

Molecular structure and properties of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-

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Compound of Interest

Compound Name: Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-

Cat. No.: B094470

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An In-depth Technical Guide to Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-**, also known as N,N-Bis(2-hydroxyethyl)-4-nitroaniline. This document is intended to serve as a core resource for researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Identification

Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- is an aromatic amine derivative characterized by a 4-nitrophenyl group bonded to a diethanolamine moiety.

Molecular Formula: $C_{10}H_{14}N_2O_4$ [\[1\]](#)

Molecular Weight: 226.23 g/mol [\[1\]](#)

CAS Registry Number: 18226-17-0

Synonyms:

- N,N-Bis(2-hydroxyethyl)-4-nitroaniline[2]
- N-(4-Nitrophenyl)diethanolamine
- 2,2'-[(4-Nitrophenyl)imino]diethanol

Canonical SMILES: C1=CC(=CC=C1N(CCO)CCO)--INVALID-LINK--[O-]

InChI Key: CDEQUHCAZLSDTD-UHFFFAOYSA-N

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and computed properties is presented in Table 1. Spectroscopic data, while not available for the target molecule directly, can be inferred from closely related compounds. For instance, the infrared (IR) spectrum of the meta-isomer, N,N-Bis(2-hydroxyethyl)-m-nitroaniline, shows characteristic peaks for O-H, C-H, and N-O stretching, which would be expected at similar wavenumbers for the para-isomer.

Table 1: Physicochemical Properties of **Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-**

Property	Value	Source
Molecular Weight	226.23 g/mol	PubChem[1]
XLogP3-AA	0.5	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	5	PubChem
Rotatable Bond Count	7	PubChem
Exact Mass	226.09535693 Da	PubChem[1]
Monoisotopic Mass	226.09535693 Da	PubChem[1]
Topological Polar Surface Area	89.5 Å ²	PubChem[1]
Heavy Atom Count	16	PubChem
Complexity	205	PubChem[1]

Synthesis of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-

The synthesis of **Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-** can be achieved via a nucleophilic aromatic substitution reaction. This involves the reaction of 4-nitrochlorobenzene with diethanolamine. The electron-withdrawing nitro group on the aromatic ring facilitates the displacement of the chlorine atom by the amine.^[3]

Experimental Protocol: Synthesis

This protocol is based on the established reactivity of chloronitrobenzenes with amines.^[4]

Materials:

- 4-Nitrochlorobenzene
- Diethanolamine
- Sodium carbonate (or other suitable base)
- Ethanol (or other suitable solvent)
- Ethyl acetate
- Hexane
- Deionized water
- Magnesium sulfate

Equipment:

- Round-bottom flask with reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator

- Beakers, flasks, and other standard laboratory glassware
- Thin-layer chromatography (TLC) apparatus

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 4-nitrochlorobenzene (1 equivalent) in ethanol. Add diethanolamine (2-3 equivalents) and sodium carbonate (1.5 equivalents). The excess diethanolamine acts as both a nucleophile and a base to neutralize the HCl byproduct. Sodium carbonate is added to ensure the reaction mixture remains basic.
- **Reflux:** Heat the mixture to reflux with constant stirring. The reaction progress should be monitored by TLC, eluting with a mixture of ethyl acetate and hexane. The disappearance of the 4-nitrochlorobenzene spot indicates the completion of the reaction.
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
- **Extraction:** To the residue, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate and collect the organic layer. Wash the organic layer with brine (saturated NaCl solution), then dry it over anhydrous magnesium sulfate.
- **Purification:** Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The crude product can be further purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure **Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-** as a solid.

Experimental Protocol: Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C):** To confirm the molecular structure.
- **Mass Spectrometry (MS):** To determine the molecular weight.

- Infrared (IR) Spectroscopy: To identify the functional groups (O-H, N-O, aromatic C-H).
- Melting Point Analysis: To assess the purity of the compound.

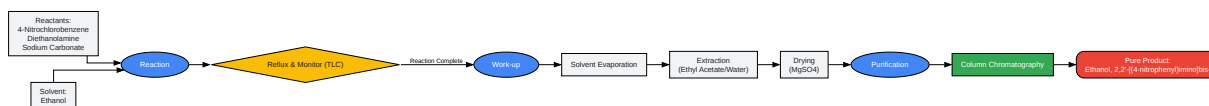
Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain regarding the biological activity, mechanism of action, and associated signaling pathways for **Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-**. However, the toxicology of related nitroaromatic compounds, such as 4-nitroaniline, has been studied. 4-Nitroaniline is known to be toxic and can cause methemoglobinemia, leading to hemolytic anemia.[5] It is plausible that **Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-** may exhibit similar toxicological properties due to the presence of the 4-nitrophenyl moiety. Further research is required to elucidate the specific biological effects of this compound.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the workflow for the synthesis and purification of **Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-**.

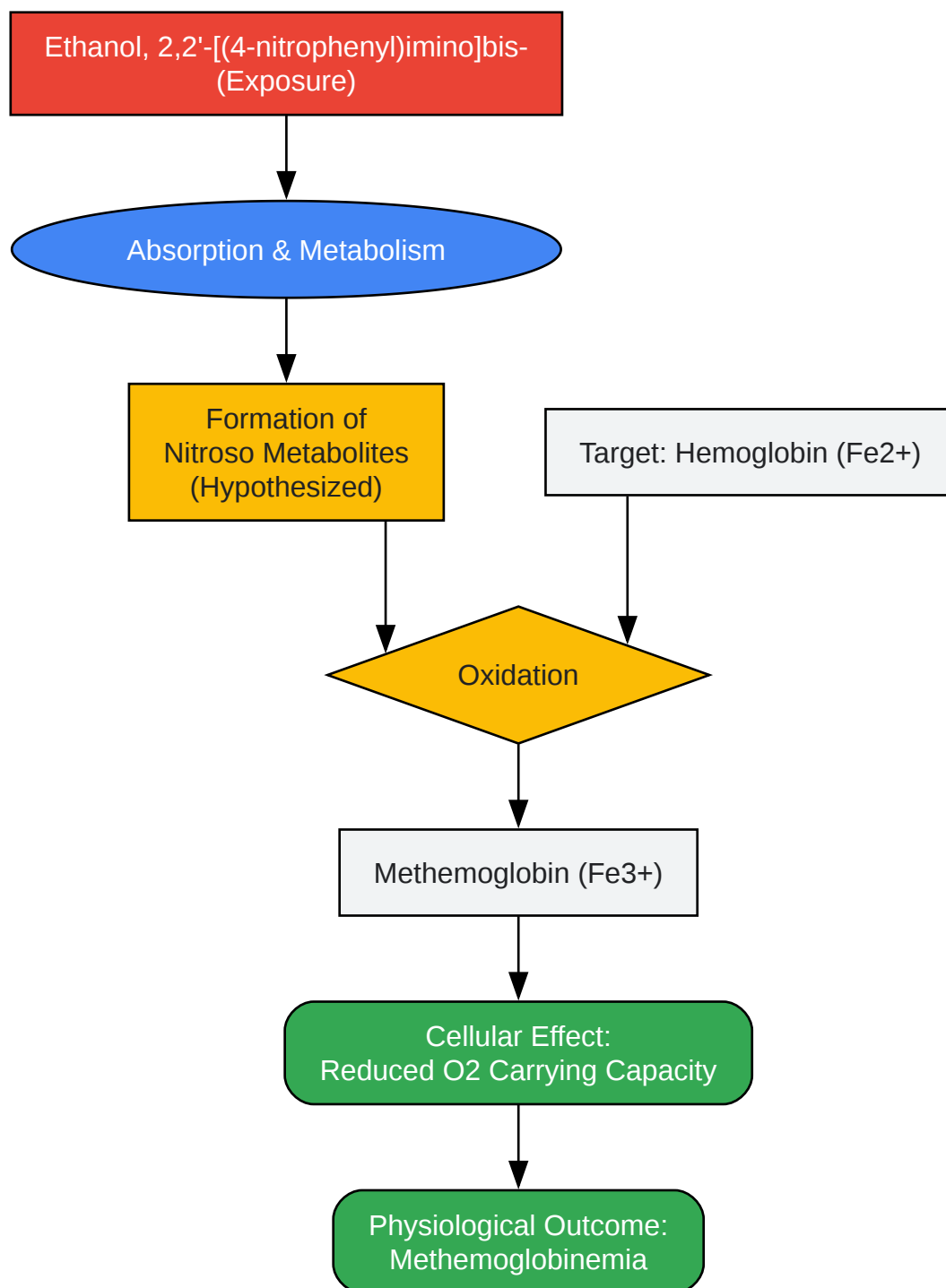


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Caption: Synthesis and purification workflow for **Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-**.

Hypothetical Relationship in Biological Systems

Given the absence of specific signaling pathway data, the following diagram illustrates a logical relationship for a hypothetical initial toxicological investigation based on the known effects of related nitroaromatic compounds.



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Caption: Hypothetical toxicological pathway based on related nitroaromatic compounds.

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